3-chloro-N-(2-methylpropyl)aniline hydrochloride
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Overview
Description
3-chloro-N-(2-methylpropyl)aniline hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and an N-(2-methylpropyl) group. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methylpropyl)aniline hydrochloride can be achieved through a multi-step process:
Nitration of Aniline: Aniline is first nitrated to form 3-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitro Group: The nitro group in 3-nitroaniline is then reduced to an amino group, forming 3-chloroaniline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Alkylation: 3-chloroaniline is then alkylated with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide to form 3-chloro-N-(2-methylpropyl)aniline.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methylpropyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming N-(2-methylpropyl)aniline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium methoxide.
Major Products Formed
Oxidation: 3-nitroso-N-(2-methylpropyl)aniline, 3-nitro-N-(2-methylpropyl)aniline.
Reduction: N-(2-methylpropyl)aniline.
Substitution: 3-hydroxy-N-(2-methylpropyl)aniline, 3-methoxy-N-(2-methylpropyl)aniline.
Scientific Research Applications
3-chloro-N-(2-methylpropyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methylpropyl)aniline hydrochloride depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The chlorine and N-(2-methylpropyl) groups can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-chloroaniline: Lacks the N-(2-methylpropyl) group, making it less hydrophobic and potentially less selective in biological systems.
N-(2-methylpropyl)aniline: Lacks the chlorine atom, which may reduce its reactivity in certain chemical reactions.
3-bromo-N-(2-methylpropyl)aniline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
Uniqueness
3-chloro-N-(2-methylpropyl)aniline hydrochloride is unique due to the presence of both the chlorine atom and the N-(2-methylpropyl) group. This combination imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(2-methylpropyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h3-6,8,12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDITWGXYXCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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